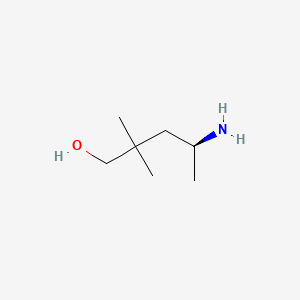
2-(4,4-dimethyl-5-oxopyrrolidin-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,4-dimethyl-5-oxopyrrolidin-2-yl)acetic acid, also known as DMPA, is a versatile organic compound with a wide range of applications in scientific research. DMPA is a carboxylic acid with a molecular formula of C7H11NO3 and a molecular weight of 167.17 g/mol. It is a white crystalline solid with a melting point of 110-112 °C and a boiling point of 211-213 °C. DMPA has been used in a variety of scientific research applications, including synthesis, biochemistry, pharmacology, and physiology.
科学的研究の応用
2-(4,4-dimethyl-5-oxopyrrolidin-2-yl)acetic acid has been used in a variety of scientific research applications, including synthesis, biochemistry, pharmacology, and physiology. It is used in the synthesis of various organic compounds, such as peptides, amines, and heterocyclic compounds. In biochemistry, 2-(4,4-dimethyl-5-oxopyrrolidin-2-yl)acetic acid is used as a substrate for enzymes and as a reagent in the synthesis of proteins. In pharmacology, it is used to study the effects of drugs on the human body. In physiology, it is used to study the effects of hormones and other biochemical compounds on the human body.
作用機序
2-(4,4-dimethyl-5-oxopyrrolidin-2-yl)acetic acid works by binding to certain enzymes and proteins in the body, which affects the activity of these proteins and enzymes. It has been shown to inhibit the activity of the enzyme acetylcholine esterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to inhibit the activity of the enzyme cyclooxygenase, which is involved in the production of prostaglandins. Additionally, 2-(4,4-dimethyl-5-oxopyrrolidin-2-yl)acetic acid has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
2-(4,4-dimethyl-5-oxopyrrolidin-2-yl)acetic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which can lead to improved mood and cognitive function. It has also been shown to reduce the levels of cortisol, which can lead to improved stress levels and improved sleep. Additionally, 2-(4,4-dimethyl-5-oxopyrrolidin-2-yl)acetic acid has been shown to reduce inflammation, which can lead to improved overall health.
実験室実験の利点と制限
The use of 2-(4,4-dimethyl-5-oxopyrrolidin-2-yl)acetic acid in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively easy to synthesize, which makes it a convenient reagent for laboratory experiments. Additionally, it is relatively non-toxic and has a low boiling point, which makes it suitable for use in a variety of laboratory experiments. One limitation is that it is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, it is not very stable in the presence of light or heat, which can limit its use in certain types of experiments.
将来の方向性
There are a number of potential future directions for the use of 2-(4,4-dimethyl-5-oxopyrrolidin-2-yl)acetic acid in scientific research. One potential direction is the use of 2-(4,4-dimethyl-5-oxopyrrolidin-2-yl)acetic acid in drug design and development. 2-(4,4-dimethyl-5-oxopyrrolidin-2-yl)acetic acid could be used to synthesize novel drugs with improved pharmacological properties. Additionally, 2-(4,4-dimethyl-5-oxopyrrolidin-2-yl)acetic acid could be used to study the effects of drugs on the human body, which could lead to the development of more effective treatments for a variety of diseases and disorders. Finally, 2-(4,4-dimethyl-5-oxopyrrolidin-2-yl)acetic acid could be used to study the effects of hormones and other biochemical compounds on the human body, which could lead to a better understanding of the physiological processes that govern human health.
合成法
2-(4,4-dimethyl-5-oxopyrrolidin-2-yl)acetic acid can be synthesized through a variety of methods, including the Fischer esterification, the Claisen-Schmidt condensation, and the Michael addition. The Fischer esterification involves the reaction of an alcohol with a carboxylic acid in the presence of an acid catalyst. The Claisen-Schmidt condensation is a reaction of two esters in the presence of an acid catalyst. The Michael addition is a reaction of an activated alkene with an α,β-unsaturated carbonyl compound. All of these methods can be used to synthesize 2-(4,4-dimethyl-5-oxopyrrolidin-2-yl)acetic acid.
特性
IUPAC Name |
2-(4,4-dimethyl-5-oxopyrrolidin-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-8(2)4-5(3-6(10)11)9-7(8)12/h5H,3-4H2,1-2H3,(H,9,12)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBESOVZCPGBTPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(NC1=O)CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4-Dimethyl-5-oxopyrrolidin-2-yl)acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate](/img/structure/B6605314.png)



![2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}-N-[14-({6-[5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-yl]pyridin-3-yl}oxy)-12-[2-({6-[5-(trifluoromethoxy)-1H-1,3-benzodiazol-2-yl]pyridin-3-yl}oxy)ethyl]-3,6,9-trioxa-12-azatetradecan-1-yl]acetamide](/img/structure/B6605334.png)

![2-{3-[5-chloro-2-(oxolan-3-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine](/img/structure/B6605346.png)
![(2S,3S)-2-[(2S,3S)-2-{5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamido}-3-methylpentanamido]-N-[(1S,2R)-2-hydroxy-1-{[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamoyl}propyl]-3-methylpentanamide](/img/structure/B6605359.png)

![tert-butyl N-[(1-imino-1-oxo-1lambda6-thietan-3-yl)methyl]carbamate](/img/structure/B6605380.png)
![3-ethynyl-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B6605383.png)

![3-[2-(pyridin-4-yl)phenyl]piperazin-2-one](/img/structure/B6605406.png)